4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate
Description
4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate (CAS: 7785-53-7) is a cyclohexene derivative featuring a methyl acetate group at position 1 and a 2-hydroxy-2-propyl substituent at position 4. Its structure comprises a six-membered unsaturated ring with functional groups influencing reactivity and physical properties. The compound is synthesized via multi-step processes, including acetylation and pyrolysis, as demonstrated in the preparation of intermediates like dimethyl cyclohexene-2,4-dicarboxylate (13) and subsequent dehydration in dimethyl sulfoxide (DMSO) to yield derivatives such as 2-(2-propenyl)-4-(2-hydroxy-2-propyl)-1-cyclohexene (2) . This compound serves as a critical intermediate in synthesizing complex molecules like dl-hedycaryol, a sesquiterpene alcohol .
Properties
CAS No. |
97259-73-9 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
[4-(2-hydroxypropyl)cyclohexen-1-yl]methyl acetate |
InChI |
InChI=1S/C12H20O3/c1-9(13)7-11-3-5-12(6-4-11)8-15-10(2)14/h5,9,11,13H,3-4,6-8H2,1-2H3 |
InChI Key |
JMAPFTCRWRSIHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CCC(=CC1)COC(=O)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate can be achieved through several methods. One common approach involves the reaction of β-pinenoxide with acetic anhydride in the presence of an acid catalyst such as acetic acid or montmorillonite K-10 . The reaction is typically carried out in a solvent like dichloromethane, and the yield of the product can be optimized by adjusting the reaction conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high efficiency and yield. The starting materials, such as β-pinenoxide, are readily available and can be sourced from natural products like limonene or pinocarveol .
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-(2-oxo-2-propyl)cyclohexene-1-methyl acetate, while reduction of the acetate group can produce 4-(2-hydroxy-2-propyl)cyclohexene-1-methanol .
Scientific Research Applications
4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of cancer and infectious diseases.
Industry: It is widely used in the fragrance industry due to its pleasant aroma and stability.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes, leading to cell lysis and death. In cancer research, the compound has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclohexene-Based Esters
Methyl Cyclohexanecarboxylate Derivatives
Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride (Reference Example 89, ) shares the cyclohexane backbone but lacks the hydroxyl and propenyl substituents. The amino group in this derivative increases polarity and alters solubility compared to 4-(2-Hydroxy-2-propyl)cyclohexene-1-methyl acetate. Such substitutions also affect biological activity, making amino derivatives more relevant in pharmaceutical applications .
2-Methylcyclohexyl Acetate
2-Methylcyclohexyl acetate () is a saturated cyclohexane derivative with a methyl group and acetate at adjacent positions. The absence of the hydroxyl group and cyclohexene double bond reduces its reactivity in dehydration or cycloaddition reactions compared to the target compound .
Functional Analogs: Hydroxy-Containing Esters
Methyl 2-Hydroxyacetate
Methyl 2-hydroxyacetate (C$3$H$6$O$_3$, MW: 90.08 g/mol) is a simpler ester with a hydroxyl group adjacent to the ester carbonyl. Its low molecular weight results in higher volatility (boiling point ~190°C) and water solubility compared to this compound (estimated MW: ~210 g/mol). However, the cyclohexene backbone in the latter enhances thermal stability and lipophilicity .
Eugenol Acetate
Eugenol acetate (2-methoxy-4-(prop-2-en-1-yl)phenyl acetate, ) is an aromatic ester with a methoxy and propenyl group. The aromatic ring confers distinct UV absorption and antioxidant properties, whereas the alicyclic structure of the target compound favors applications in non-polar solvents or polymer matrices .
Dehydration in DMSO
Heating 2,4-Di(2-hydroxy-2-propyl)cyclohexene in DMSO at 190°C selectively dehydrates it to 2-(2-propenyl)-4-(2-hydroxy-2-propyl)-1-cyclohexene (yield: 80%) . In contrast, this compound undergoes similar dehydration but retains the acetate group, which stabilizes the intermediate via electron-withdrawing effects.
Cycloaddition and Reduction
The target compound participates in 1,4-cycloaddition reactions with ethyl α-acetoxyacrylate (), a step critical in synthesizing octalones. This reactivity is less pronounced in saturated analogs like methyl cyclohexanecarboxylate due to the absence of conjugated double bonds .
Data Table: Key Properties of this compound and Analogs
*Estimated based on structural analysis.
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